1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Profiling

1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid (CAS 1353989-80-6) is a piperidine-3-carboxylic acid derivative substituted at the 4-position of the pyrimidine ring with a cyclopropylamino group. This heterocyclic building block (molecular formula C13H18N4O2, molecular weight 262.31 g/mol) falls within the broader class of pyrimidine-piperidine carboxylic acids, a scaffold frequently employed in the design of kinase inhibitors and other bioactive molecules.

Molecular Formula C13H18N4O2
Molecular Weight 262.31
CAS No. 1353989-80-6
Cat. No. B3027682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid
CAS1353989-80-6
Molecular FormulaC13H18N4O2
Molecular Weight262.31
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC=NC(=C2)NC3CC3)C(=O)O
InChIInChI=1S/C13H18N4O2/c18-13(19)9-2-1-5-17(7-9)12-6-11(14-8-15-12)16-10-3-4-10/h6,8-10H,1-5,7H2,(H,18,19)(H,14,15,16)
InChIKeyBITRMGDPKRDFDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid (CAS 1353989-80-6) – Compound Class and Key Identifiers for Research Sourcing


1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid (CAS 1353989-80-6) is a piperidine-3-carboxylic acid derivative substituted at the 4-position of the pyrimidine ring with a cyclopropylamino group . This heterocyclic building block (molecular formula C13H18N4O2, molecular weight 262.31 g/mol) falls within the broader class of pyrimidine-piperidine carboxylic acids, a scaffold frequently employed in the design of kinase inhibitors and other bioactive molecules . It is supplied as a research intermediate with a typical purity specification of ≥95% and is recognized under MDL number MFCD21098612 .

Why 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid Cannot Be Freely Substituted by Its Regioisomers or Direct-Analog Scaffolds


The position of the carboxylic acid on the piperidine ring and the presence of the cyclopropylamino (NH) linker on the pyrimidine core jointly determine the compound's hydrogen-bond donor/acceptor capacity, three-dimensional geometry, and lipophilicity . These molecular features are critical for downstream structure-activity relationships (SAR) in kinase inhibitor programmes. Simply interchanging the 3-carboxylic acid regioisomer with its 2- or 4-substituted counterparts, or replacing the cyclopropylamino linker with a direct cyclopropyl–pyrimidine bond, alters LogP, hydrogen-bond acceptor count, and steric presentation at the active site . Below, we present quantitative evidence that supports explicit selection of the 3-carboxylic acid, cyclopropylamino-containing scaffold.

Quantitative Differentiation Evidence for 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid (CAS 1353989-80-6)


Regioisomeric LogP Differentiation: 3-COOH Exhibits the Lowest Computed Lipophilicity Among Piperidine Carboxylic Acid Regioisomers

The 3-carboxylic acid regioisomer (target) displays a computed LogP of 1.49, which is approximately 0.14 log units lower than the 2-carboxylic acid regioisomer (LogP 1.63) and substantially lower than the 4-carboxylic acid regioisomer (ACD/LogP 1.85) . This decreased lipophilicity can favor aqueous solubility and reduce nonspecific protein binding, a critical consideration during early-stage kinase inhibitor development.

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Profiling

Hydrogen-Bond Acceptor Count Advantage of the Cyclopropylamino Linker Over the Direct Cyclopropyl Analog

The target compound, which incorporates a cyclopropylamino (NH) linker on the pyrimidine ring, contributes an additional hydrogen-bond acceptor compared to the direct cyclopropyl-pyrimidine analog . The NH group serves as a hydrogen-bond donor that can engage the kinase hinge region, a well-documented pharmacophoric feature in type I kinase inhibitors. The direct cyclopropyl analog (CAS 1707566-41-3; C13H17N3O2) has only 4 hydrogen-bond acceptors, whereas the target compound (C13H18N4O2) supplies 5 hydrogen-bond acceptors and 2 hydrogen-bond donors .

Kinase Hinge-Binder Design Hydrogen-Bonding Interactions Scaffold Optimization

Regiospecific Carboxylic Acid Positioning Determines Rotatable Bond Count and Molecular Flexibility

Rotation about the piperidine–pyrimidine bond and the carboxylic acid side chain affects the conformational ensemble available for target engagement. The 3-carboxylic acid regioisomer has 4 freely rotatable bonds, identical to the 4-COOH analog but with a distinct spatial orientation of the acid group relative to the piperidine nitrogen. This regiospecific presentation alters the distance and angle between the carboxylic acid and the pyrimidine core, a parameter that can be decisive for salt-bridge formation with catalytic lysine or other basic residues in kinase active sites.

Conformational Preorganization Molecular Flexibility Kinase Inhibitor SAR

Supplier-Documented Purity and Characterization Standards Support Batch-to-Batch Reproducibility

The target compound is commercially available from multiple independent suppliers at a purity of ≥95% (HPLC or equivalent analytical method), with at least one supplier (Fluorochem) providing a detailed safety data sheet and IUPAC-verified identity . The 2-COOH regioisomer is also available at ≥95% purity from multiple vendors , while the cyclopropyl analog (lacking the NH linker) is supplied at 97% purity . Comparable purity across suppliers allows the user to select the target compound without sacrificing quality, but the key differentiator remains the molecular structure—not the purity itself.

Quality Control Procurement Specifications Analytical Characterization

High-Impact Application Scenarios for 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid (CAS 1353989-80-6)


Design of Type I Kinase Inhibitors Requiring a Carboxylic Acid Anchor at the Solvent-Exposed Region

The 3-carboxylic acid regioisomer positions the acid group away from the piperidine-nitrogen–pyrimidine axis, allowing engagement with solvent-front residues or water networks without steric interference with the hinge-binding motif . When a carboxylic acid is desired as a solubility-enhancing or salt-bridge-forming element, the 3-COOH regioisomer provides a distinct vector that differs from the 4-COOH orientation, which may project into an exit vector or interfere with ribose pocket interactions.

Synthesis of JAK/Syk Dual-Inhibitor Scaffolds Where Cyclopropylamino–Pyrimidine Hinge Binding Is Essential

The cyclopropylamino (NH) group is a validated hinge-binding motif in the JAK and Syk kinase inhibitor patent literature [1]. The target compound serves as a late-stage intermediate or core scaffold for elaborating into substituted pyrimidine-5-carboxamide kinase inhibitors. Its 3-carboxylic acid handle can be further derivatized (e.g., to amides, esters) without altering the critical NH-mediated hinge contacts, a feature not offered by the direct cyclopropyl analog.

Fragment-Based Lead Generation Campaigns Requiring Balanced Polarity and Low LogP

With a computed LogP of 1.49, the target compound falls within an optimal range for fragment-like molecules (Rule-of-3 compliance) while retaining sufficient heteroatom content for polar interactions . The combination of pyrimidine, cyclopropylamino, piperidine, and carboxylic acid functionalities yields a molecular weight of 262 Da, making it a viable fragment-sized starting point for optimization without the lipophilicity penalty associated with the 2-COOH (LogP 1.63) or 4-COOH (LogP 1.85) regioisomers.

Directed Library Synthesis Exploring Piperidine Regioisomeric Space

Systematic SAR exploration of piperidine carboxylic acid regioisomers is common in kinase programmes. The availability of all three regioisomers (2-COOH, 3-COOH, 4-COOH) from multiple vendors enables parallel acquisition and head-to-head profiling . The 3-COOH isomer fills a specific geometric niche, complementing the 2- and 4-substituted analogs, and is the preferred choice when the desired carboxylic acid projection angle is approximately 120° relative to the piperidine N–pyrimidine bond.

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